molecular formula C8H5F3N4S B15334636 2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole

2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole

Cat. No.: B15334636
M. Wt: 246.21 g/mol
InChI Key: IQFFBYMKRZFMPY-UHFFFAOYSA-N
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Description

2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a pyridyl ring bearing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)-3-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Scientific Research Applications

2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole is unique due to the presence of the trifluoromethyl group on the pyridyl ring, which imparts distinct physicochemical properties. This substitution enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C8H5F3N4S

Molecular Weight

246.21 g/mol

IUPAC Name

5-[4-(trifluoromethyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5F3N4S/c9-8(10,11)5-1-2-13-3-4(5)6-14-15-7(12)16-6/h1-3H,(H2,12,15)

InChI Key

IQFFBYMKRZFMPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C2=NN=C(S2)N

Origin of Product

United States

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